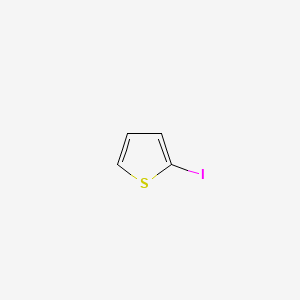

2-Iodothiophene

Overview

Description

2-Iodothiophene is an organoiodine compound with the molecular formula C₄H₃IS. It is a derivative of thiophene, where one of the hydrogen atoms is replaced by an iodine atom at the second position of the thiophene ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions .

Mechanism of Action

Target of Action

2-Iodothiophene is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been recognized for their potential as biologically active compounds . They play a crucial role in medicinal chemistry, contributing to the development of advanced compounds with a variety of biological effects . .

Result of Action

It’s known that the uv photochemistry of this compound serves as a testbed for understanding fundamental photo-induced chemical transformations in moderately complex compounds, including isomerization, ring-opening, and molecular dissociation .

Action Environment

The action of this compound is influenced by environmental factors such as light. For instance, UV light-induced dynamics in this compound have been studied . .

Biochemical Analysis

Biochemical Properties

2-Iodothiophene plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is used as a monomer in the preparation of thin conductive films via plasma polymerization . In biochemical contexts, this compound interacts with enzymes and proteins involved in oxidative and reductive processes. The iodine atom in this compound can participate in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The iodine atom can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. The binding interactions of this compound with biomolecules are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photodegradation when exposed to UV light, leading to the formation of reactive intermediates . These intermediates can have different biochemical activities compared to the parent compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450 . In phase II reactions, this compound can be conjugated with glucuronic acid or glutathione, facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound within cells is crucial for its activity and function, as it determines the accessibility of target biomolecules and the efficiency of biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodothiophene can be synthesized through several methods. One common approach involves the iodination of thiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another method includes the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to rearrange the halogen atoms, followed by iodination .

Industrial Production Methods: In industrial settings, this compound is typically produced via the iodination of thiophene using iodine monochloride (ICl) in the presence of a solvent like acetic acid. This method is favored due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Iodothiophene undergoes various chemical reactions, including:

Substitution Reactions: It participates in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille reactions

Oxidation and Reduction: While less common, this compound can undergo oxidation to form sulfoxides and sulfones, and reduction to remove the iodine atom.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Uses palladium catalysts and boronic acids under basic conditions.

Sonogashira Reaction: Involves palladium catalysts and copper co-catalysts with terminal alkynes.

Stille Reaction: Utilizes organotin reagents and palladium catalysts.

Major Products: The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Iodothiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology and Medicine: Derivatives of this compound are explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

- 2-Bromothiophene

- 2-Chlorothiophene

- 2-Fluorothiophene

Comparison: 2-Iodothiophene is unique among its halogenated counterparts due to the larger size and lower electronegativity of the iodine atom. This results in a weaker carbon-iodine bond, making it more reactive in cross-coupling reactions compared to 2-bromothiophene, 2-chlorothiophene, and 2-fluorothiophene . Additionally, the iodine atom’s ability to stabilize transition states and intermediates in these reactions further enhances its utility in organic synthesis .

Properties

IUPAC Name |

2-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIMNSWDOJCBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063026 | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-95-4 | |

| Record name | 2-Iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4KJ38KVA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-iodothiophene?

A1: this compound has the molecular formula C4H3IS and a molecular weight of 210.06 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [] Additionally, studies have investigated its valence shell photoelectron spectrum using synchrotron radiation and high-resolution photoelectron spectroscopy. [, ] These techniques provide insights into the compound's structure, bonding, and electronic properties.

Q3: How is this compound utilized in cross-coupling reactions?

A3: this compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. [, ] It reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form substituted alkynes. This reaction is particularly useful for synthesizing conjugated polymers and organic semiconductors. [, ]

Q4: Can you elaborate on the role of this compound in synthesizing substituted thiophenes?

A4: Researchers utilize this compound as a starting material to create a variety of substituted thiophenes through reactions like halogen-metal exchange and electrophilic aromatic substitution. For instance, reacting this compound with n-butyllithium generates 2-thienyllithium, a versatile intermediate for further functionalization. []

Q5: How is this compound employed in polymer chemistry?

A5: this compound acts as a monomer in the synthesis of polythiophenes, a class of conducting polymers with applications in organic electronics and optoelectronics. [, ] The iodine atom can be further functionalized or removed after polymerization to fine-tune the polymer's properties.

Q6: What happens when this compound is exposed to UV light?

A6: Upon absorption of UV light, this compound undergoes C–I bond fission. [, , ] This process can occur via both direct and indirect dissociation pathways, leading to the formation of a thienyl radical and an iodine atom. [] The dynamics of this photodissociation have been studied using techniques like resonance Raman spectroscopy and time-resolved extreme ultraviolet (XUV) ionization. [, , ]

Q7: How has computational chemistry been used to study this compound?

A8: Computational methods like density functional theory (DFT) calculations have been utilized to investigate the electronic structure, excitation energies, and potential energy surfaces of this compound. [] These calculations provide valuable insights into the compound's photochemical behavior, including the mechanisms of photodissociation and the nature of the excited states involved. []

Q8: What is known about the stability of this compound?

A9: this compound is sensitive to light and should be stored in the dark. [] It can undergo decomposition upon prolonged exposure to air and moisture. Proper handling and storage under inert atmosphere are recommended to maintain its purity and stability.

Q9: Are there studies on the material compatibility of this compound?

A10: Research has focused on incorporating this compound into various materials, including polymers. [, ] For example, its incorporation into methyl methacrylate copolymers for potential use in bone and dental cements has been explored. [] Understanding the compatibility and long-term stability of this compound within these materials is crucial for developing successful applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)